molecular formula C7H7ClO4S2 B2912834 Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate CAS No. 1565929-24-9

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate

Cat. No.: B2912834
CAS No.: 1565929-24-9
M. Wt: 254.7
InChI Key: QVOZELKMBWWEJV-UHFFFAOYSA-N
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Description

“Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 1565929-24-9 . It has a molecular weight of 254.71 . The IUPAC name for this compound is methyl 4- (chlorosulfonyl)-5-methylthiophene-2-carboxylate . The Inchi Code for this compound is 1S/C7H7ClO4S2/c1-4-6 (14 (8,10)11)3-5 (13-4)7 (9)12-2/h3H,1-2H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C7H7ClO4S2/c1-4-6 (14 (8,10)11)3-5 (13-4)7 (9)12-2/h3H,1-2H3 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Antiviral Research

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate has been utilized in antiviral research. A study by Mayhoub et al. (2011) involved the synthesis of analogues of this compound to improve antiviral potency, metabolic stability, and therapeutic index against yellow fever virus. This research highlights its potential in developing treatments for flavivirus infections (Mayhoub et al., 2011).

Chemical Synthesis and Reactions

The compound has been studied for its reactivity in chemical syntheses. Corral, Lissavetzky, and Manzanares (1990) explored its reactivity, particularly focusing on chlorination and reactions with active hydrogen-containing compounds. This kind of research is vital for understanding how such compounds can be manipulated in chemical synthesis (Corral, Lissavetzky, & Manzanares, 1990).

Corrosion Inhibition

In the field of materials science, especially in corrosion inhibition, derivatives of this compound have been studied. Lagrenée et al. (2002) investigated the efficiency of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for corrosion inhibition of mild steel. This type of research is significant for enhancing the longevity and durability of metals in corrosive environments (Lagrenée et al., 2002).

Medicinal Chemistry

The compound and its derivatives have been examined for their medicinal properties. For instance, Sławiński et al. (2013) synthesized novel derivatives and evaluated their antibacterial activity, contributing to the search for new antibacterial agents (Sławiński et al., 2013).

Reaction Engineering

In the realm of reaction engineering, Fitzpatrick and Ley (2016) used a derivative of this compound in showcasing the utility of integrating batch and flow reactions on a single automated reactor platform. This approach is significant for advancing the efficiency and scalability of chemical syntheses in industrial settings (Fitzpatrick & Ley, 2016).

Toxicological Studies

Toxicological research involving thiophene derivatives, which include this compound, has been conducted to assess genotoxic and carcinogenic potentials, as demonstrated by Lepailleur et al. (2014). Such studies are crucial for ensuring the safety of chemicals used in various products (Lepailleur et al., 2014).

Environmental Applications

The compound's derivatives have also been explored for environmental applications, such as in the degradation of pollutants. Patil and Gogate (2012) investigated the degradation of methyl parathion using hydrodynamic cavitation, a method that could be vital for environmental remediation (Patil & Gogate, 2012).

Properties

IUPAC Name

methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOZELKMBWWEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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